Lipophilicity Advantage vs Des-Iodo Analog
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole exhibits an XLogP3-AA of 3.2 compared to 2.5 for the non-iodinated analog 3-(3-chlorophenyl)-1H-pyrazole (CAS 59843-69-5) [1]. This represents a ∆LogP of +0.7 log units, a substantial increase in computed lipophilicity attributable solely to the iodine substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a predictor of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-1H-pyrazole (CAS 59843-69-5): XLogP3-AA = 2.5 |
| Quantified Difference | ∆XLogP3 = +0.7 (28% increase relative to baseline) |
| Conditions | PubChem 2024.11.20 release; XLogP3 3.0 algorithm |
Why This Matters
For medicinal chemists optimizing blood-brain barrier penetration or oral absorption, a ∆LogP of +0.7 can shift a compound from a low-permeability to a moderate-permeability regime, directly influencing lead prioritization.
- [1] PubChem CID 63735009 (Target) and CID 2735800 (Comparator): Computed XLogP3-AA values. National Center for Biotechnology Information, 2024. View Source
